1-Bromo-4-chloro-2-(trifluoromethoxy)benzene
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-bromo-4-chloro-2-(trifluoromethoxy)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClF3O/c8-5-2-1-4(9)3-6(5)13-7(10,11)12/h1-3H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXEJCMUJVUPKQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)OC(F)(F)F)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClF3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.45 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Chemical structure of 4-chloro-2-(trifluoromethoxy)bromobenzene
An In-Depth Technical Guide to 4-Chloro-2-(trifluoromethoxy)bromobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern chemical synthesis, particularly within medicinal chemistry and materials science, the strategic use of halogenated and fluorinated aromatic building blocks is paramount. 4-Chloro-2-(trifluoromethoxy)bromobenzene (CAS No. 158579-80-7) emerges as a key intermediate, offering a trifecta of functionalities—a chloro group, a bromo group, and a trifluoromethoxy group—on a single benzene scaffold.[1][2][3] This guide provides a comprehensive technical overview of this compound, delving into its structural characteristics, physicochemical properties, synthetic pathways, and strategic applications, with a focus on the underlying chemical principles that make it a valuable tool for the discerning scientist.
Nomenclature and Structural Elucidation
The unambiguous identification of a chemical entity is the foundation of scientific rigor. The compound is systematically named according to IUPAC nomenclature, which provides a clear map of its constituent parts.
-
IUPAC Name: 4-bromo-2-chloro-1-(trifluoromethoxy)benzene[1]
-
CAS Registry Number: 158579-80-7[1]
-
Common Synonyms: 4-Bromo-2-chloro-alpha,alpha,alpha-trifluoroanisole, 3-Chloro-4-(trifluoromethoxy)bromobenzene[2]
The structure consists of a central benzene ring with substituents at positions 1, 2, and 4. The bromine atom at position 4 and the chlorine atom at position 2 provide distinct reactive handles, while the trifluoromethoxy group (-OCF₃) at position 1 profoundly influences the electronic and physical properties of the molecule.
Caption: .
Physicochemical Properties: A Substituent-Driven Profile
The physical and chemical properties of 4-chloro-2-(trifluoromethoxy)bromobenzene are a direct consequence of its unique substitution pattern. The trifluoromethoxy group, in particular, imparts properties highly sought after in drug discovery. It acts as a lipophilic hydrogen bond acceptor and is metabolically very stable.[4]
| Property | Value | Source |
| Molecular Weight | 275.45 g/mol | [2][3] |
| Appearance | Light-yellow to yellow liquid | [5] |
| Density | 1.743 g/cm³ | [2] |
| Boiling Point | 203 °C | [2] |
| Flash Point | 77 °C | [2] |
| Refractive Index | 1.493 | [2] |
| Storage | Room temperature, sealed in dry conditions | [3][5] |
Expert Insight: The trifluoromethoxy (-OCF₃) group is a powerful modulator of physicochemical properties. It is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms, yet it is significantly more lipophilic than a methoxy group. This unique combination allows for the fine-tuning of a molecule's solubility, permeability, and metabolic stability, which are critical parameters in drug design.[4]
Synthesis and Mechanistic Insights
While multiple synthetic routes can be envisioned, a common and reliable method for preparing substituted haloaromatics like this involves the Sandmeyer reaction. This classic transformation allows for the conversion of an aromatic amine (aniline) into an aryl halide via a diazonium salt intermediate.
A plausible synthetic pathway would start from 4-amino-3-chlorophenol. The phenol would first be converted to its trifluoromethoxy derivative, followed by a Sandmeyer reaction to introduce the bromine.
Caption: Representative synthetic workflow via a Sandmeyer reaction.
Protocol: Representative Synthesis via Diazotization-Sandmeyer Reaction
This protocol is based on well-established procedures for the synthesis of similar aryl bromides.[6][7]
Disclaimer: This is a representative laboratory-scale procedure and must be carried out by trained personnel with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.
Step 1: Diazotization of the Aniline Precursor
-
To a stirred solution of 4-amino-3-chloro-1-(trifluoromethoxy)benzene (1.0 eq) in 48% hydrobromic acid (HBr) (approx. 2.5 eq), cool the mixture to 0-5 °C in an ice-water bath.
-
Slowly add a solution of sodium nitrite (NaNO₂) (1.05 eq) in a minimal amount of water dropwise, ensuring the internal temperature does not exceed 5 °C.
-
Stir the resulting mixture at 0-5 °C for 30-60 minutes to ensure complete formation of the diazonium salt.
Step 2: Sandmeyer Bromination
-
In a separate flask, prepare a solution of copper(I) bromide (CuBr) (1.2 eq) in 48% HBr.
-
Slowly add the cold diazonium salt solution from Step 1 to the CuBr solution. Vigorous nitrogen evolution will be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for 1-2 hours to drive the reaction to completion.[6]
-
Cool the mixture to room temperature and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product via vacuum distillation or column chromatography to yield pure 4-chloro-2-(trifluoromethoxy)bromobenzene.
Reactivity and Strategic Synthetic Utility
The true value of 4-chloro-2-(trifluoromethoxy)bromobenzene lies in its differential reactivity, which allows for selective, stepwise functionalization.
-
Palladium-Catalyzed Cross-Coupling: The carbon-bromine (C-Br) bond is significantly weaker and more reactive than the carbon-chlorine (C-Cl) bond in the oxidative addition step of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig).[8] This allows chemists to selectively introduce a new carbon-carbon or carbon-heteroatom bond at the C4 position while leaving the C2 chlorine atom intact for subsequent transformations.
-
Nucleophilic Aromatic Substitution (SNAr): The strongly electron-withdrawing trifluoromethoxy group deactivates the ring towards electrophilic substitution but activates it for SNAr, particularly at the positions ortho and para to it. The chlorine at C2 is ortho to the -OCF₃ group, making it susceptible to displacement by strong nucleophiles under appropriate conditions, although this typically requires more forcing conditions than the cross-coupling at the bromine site.
Caption: Logical diagram of the differential reactivity of the compound.
Applications in Research and Development
This molecule is not an end product but a crucial building block, particularly for the synthesis of complex organic molecules.
-
Medicinal Chemistry: The trifluoromethoxy group is a bioisostere for other groups and can significantly enhance a drug candidate's metabolic stability, lipophilicity, and binding affinity.[4] This building block allows for the introduction of the 4-chloro-2-(trifluoromethoxy)phenyl moiety into larger molecules. Many FDA-approved drugs contain trifluoromethyl or trifluoromethoxy groups, underscoring the importance of these functionalities in modern pharmaceuticals.[9][10] Its listing as a "Protein Degrader Building Block" suggests its utility in the synthesis of PROTACs and other targeted therapeutics.[3]
-
Agrochemicals: Similar to pharmaceuticals, the properties imparted by the -OCF₃ group are beneficial for developing new pesticides and herbicides with improved efficacy and environmental profiles.[11]
-
Materials Science: Fluorinated aromatic compounds are used in the synthesis of advanced materials, including liquid crystals and polymers, due to their unique electronic and thermal properties.
Spectroscopic and Analytical Characterization
Confirming the identity and purity of 4-chloro-2-(trifluoromethoxy)bromobenzene relies on standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The aromatic region would show a complex splitting pattern for the three protons on the benzene ring, consistent with a 1,2,4-trisubstituted pattern.
-
¹⁹F NMR: A sharp singlet would be expected for the -OCF₃ group, with a characteristic chemical shift.[12]
-
¹³C NMR: Will show seven distinct signals. The carbon attached to the -OCF₃ group will appear as a quartet due to coupling with the fluorine atoms.
-
-
Mass Spectrometry (MS): Electron ionization (EI-MS) would show a prominent molecular ion peak (M⁺). The isotopic pattern would be highly characteristic, showing contributions from the two isotopes of bromine (⁷⁹Br, ⁸¹Br) and two isotopes of chlorine (³⁵Cl, ³⁷Cl). Common fragmentation patterns would include the loss of Br, Cl, and CF₃ radicals.
-
Infrared (IR) Spectroscopy: Characteristic absorption bands would be present for C-H aromatic stretching, C=C aromatic ring stretching, and strong C-F and C-O stretching from the trifluoromethoxy group.
Conclusion
4-Chloro-2-(trifluoromethoxy)bromobenzene is a sophisticated and versatile chemical intermediate. Its value is derived not just from the individual functional groups it possesses, but from the synergistic interplay between them. The differential reactivity of the C-Br and C-Cl bonds, governed by fundamental principles of bond strength, provides a platform for selective and controlled molecular elaboration. The trifluoromethoxy group offers a powerful tool for modulating the physicochemical properties essential for the development of new pharmaceuticals and advanced materials. For the research scientist, a thorough understanding of this molecule's structure, properties, and reactivity is key to unlocking its full potential in the synthesis of novel and impactful chemical entities.
References
-
J&K Scientific. (n.d.). 4-Bromo-1-chloro-2-(trifluoromethoxy)benzene | 406232-79-9. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Benzene, 4-bromo-1-chloro-2-(trifluoromethyl)- (CAS 445-01-2). Retrieved from [Link]
-
Win-Win Chemical. (n.d.). 886500-93-2 4-chloro-3-trifluoromethoxybenzyl bromide. Retrieved from [Link]
-
Chemsrc. (2025). 1-Bromo-4-chloro-2-(trifluoromethyl)benzene. Retrieved from [Link]
-
NIST. (n.d.). Benzene, 4-bromo-1-chloro-2-(trifluoromethyl)-. NIST Chemistry WebBook. Retrieved from [Link]
- Google Patents. (n.d.). CN102952039A - Synthesis method of 4-chloro-2-trifluoromethylbenzonitrile.
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026). Exploring the Properties and Applications of 4-Chloro-2-(trifluoromethyl)benzoic Acid. Retrieved from [Link]
-
Royal Society of Chemistry. (2016). Supporting Information. Retrieved from [Link]
-
Bide Pharmatech. (n.d.). 4-Bromo-2-chloro-1-(trifluoromethoxy)benzene | 158579-80-7. Retrieved from [Link]
-
NIST. (n.d.). Mass spectrum of Benzene, 4-bromo-1-chloro-2-(trifluoromethyl)-. NIST Chemistry WebBook. Retrieved from [Link]
-
PubChem. (n.d.). 4-bromo-2-chloro-1-(trifluoromethoxy)benzene. Retrieved from [Link]
-
Al-Karmalawy, A. A., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Pharmaceuticals (Basel). Retrieved from [Link]
-
Zahra, A., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Molecules. Retrieved from [Link]
-
Organic Syntheses. (n.d.). o-CHLOROBROMOBENZENE. Retrieved from [Link]
-
Hovione. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]
- Google Patents. (n.d.). US20160280619A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.
-
Wikipedia. (n.d.). Bromochlorobenzene. Retrieved from [Link]
Sources
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. echemi.com [echemi.com]
- 3. calpaclab.com [calpaclab.com]
- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4-Bromo-2-chloro-1-(trifluoromethoxy)benzene | 158579-80-7 [sigmaaldrich.cn]
- 6. 1-Bromo-4-chloro-2-fluorobenzene synthesis - chemicalbook [chemicalbook.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
- 11. nbinno.com [nbinno.com]
- 12. rsc.org [rsc.org]
Trifluoromethoxy benzene derivatives in medicinal chemistry
Strategic Integration of Trifluoromethoxy ( ) Motifs in Medicinal Chemistry[1][2]
Executive Summary
The trifluoromethoxy group (
Historically underutilized due to synthetic challenges (e.g., the need for harsh chlorination/fluorination sequences), recent breakthroughs in radical and photoredox chemistry have democratized access to this privileged motif. This guide provides a technical roadmap for medicinal chemists to deploy
Part 1: Physicochemical Pharmacology
The "Super-Lipophilic" Effect
The
| Substituent | Hansch | Hammett | Bond Angle ( |
| 0.00 | 0.00 | N/A | |
| -0.02 | -0.27 | ~117° (Coplanar) | |
| +0.88 | +0.54 | N/A | |
| +1.04 | +0.35 | ~119° (Orthogonal) | |
| +1.44 | +0.50 | ~100° |
The Orthogonal Conformation (The Anomeric Effect)
Unlike the methoxy group (
Mechanistic Causality:
-
Hyperconjugation: The lone pair on the oxygen atom donates into the low-lying
antibonding orbital of the bond ( ). This interaction is maximized when the bond is perpendicular to the aromatic -system.[1] -
Steric Repulsion: The bulky fluorine atoms create steric clash with ortho-protons if the group attempts to lie planar.[1]
-
Electronic Decoupling: Because the oxygen lone pair is engaged in hyperconjugation with the
group, it is less available for resonance donation into the aromatic ring. This makes a net electron-withdrawing group, unlike the electron-donating .[1]
Caption: Structural divergence between methoxy (coplanar, donor) and trifluoromethoxy (orthogonal, withdrawer) groups driven by electronic hyperconjugation.
Part 2: Synthetic Architectures
Historically, introducing
Protocol: Photoredox Radical Trifluoromethoxylation
This protocol, adapted from Ngai et al., utilizes a bench-stable N-trifluoromethoxypyridinium reagent under mild, visible-light conditions.[1] It is ideal for late-stage functionalization of arenes.[1]
Reagents:
-
Substrate: Arene (1.0 equiv)
-
Reagent: N-trifluoromethoxy-4-cyanopyridinium triflate (Ngai Reagent II) (1.2 equiv)[1]
-
Catalyst:
(1-5 mol%)[1] -
Solvent: Acetonitrile (
) or DCM -
Light Source: Blue LEDs (
nm)
Step-by-Step Methodology:
-
Setup: In a flame-dried Schlenk tube equipped with a magnetic stir bar, combine the arene substrate (0.2 mmol), Ngai Reagent II (0.24 mmol), and
(0.002 mmol). -
Degassing: Seal the tube and degas the solvent via three freeze-pump-thaw cycles or vigorous nitrogen sparging for 15 minutes. Critical:
quenches the excited photocatalyst state. -
Irradiation: Place the reaction vessel 2-3 cm from the Blue LED source. Stir vigorously at room temperature (25°C) for 12–24 hours. A fan should be used to maintain ambient temperature.
-
Workup: Dilute the mixture with diethyl ether and wash with saturated
followed by brine. Dry over . -
Purification: Concentrate in vacuo and purify via silica gel flash chromatography. Note:
products are often non-polar; use non-polar solvent gradients (e.g., 100% Hexanes to 10% EtOAc/Hex).
Mechanism of Action (Self-Validating Logic):
-
Initiation: Photoexcitation of
to . -
SET Reduction:
reduces the N-trifluoromethoxypyridinium reagent (SET), generating the fragile N-radical.[1] -
Fragmentation: The N-radical undergoes homolytic cleavage to release the electrophilic
radical.[1] -
Addition:
adds to the arene, forming a cyclohexadienyl radical intermediate. -
Oxidation/Deprotonation: The
species oxidizes the radical intermediate (closing the catalytic cycle), followed by deprotonation to restore aromaticity.
Caption: Visible-light mediated generation of the trifluoromethoxy radical via single-electron transfer (SET).
Part 3: Clinical Impact & Case Studies
Riluzole: The Standard Bearer
Riluzole (6-(trifluoromethoxy)benzothiazol-2-amine) remains the primary FDA-approved drug where the
-
Indication: Amyotrophic Lateral Sclerosis (ALS).[2]
-
Mechanism: Blocks voltage-gated
channels and reduces glutamate excitotoxicity.[1] -
Role of
:-
Lipophilicity: Ensures high CNS penetration (LogP ~3.5).
-
Metabolic Blockade: The C6 position is protected from oxidative metabolism (hydroxylation), extending half-life.
-
Binding: The lipophilic
tail anchors the molecule into the hydrophobic pocket of the sodium channel.
-
Emerging Applications
While
-
Metabolic Soft Spots: Replacing a metabolically labile methoxy (
) or methyl ( ) group with blocks CYP450 oxidation while maintaining (or increasing) lipophilic contact.[1] -
Conformational Locking: The orthogonal preference can be used to twist a biaryl system, potentially breaking planarity to improve solubility or match a 3D binding pocket.
Part 4: Decision Matrix for Lead Optimization
When should a medicinal chemist deploy the
Caption: Strategic decision tree for incorporating trifluoromethoxy groups during SAR optimization.
References
-
Togni, A. (2011). Reagents for the direct trifluoromethylation of arenes and heteroarenes. Chemical Reviews.
-
Ngai, M. Y., et al. (2016). Access to Aryl Trifluoromethyl Ethers via Photoredox Catalysis. Journal of the American Chemical Society.
-
Leroux, F. R. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry.
-
Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science.
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.
Difference between trifluoromethyl and trifluoromethoxy benzene bioisosteres
The Fluorine Frontier: Strategic Bioisosterism of Trifluoromethyl ( ) vs. Trifluoromethoxy ( ) in Benzene Systems
Executive Summary
In high-precision medicinal chemistry, the substitution of a hydrogen or methyl group with fluorinated motifs is a standard tactic to modulate metabolic stability and lipophilicity.[1][2][3] However, the choice between trifluoromethyl (
While both groups are lipophilic and electron-withdrawing, they are structurally and electronically distinct . The
This guide analyzes the mechanistic, physicochemical, and synthetic divergences between these two bioisosteres, providing a roadmap for their rational deployment in lead optimization.
Part 1: Physicochemical Profiling & Structural Divergence
The "Orthogonal Twist" vs. The "Propeller"
The most critical differentiator is conformation.
-
(The Propeller): The
bond allows free rotation, but the group effectively acts as a sphere or propeller at the para or meta position. It extends the molecular volume linearly along the bond vector. -
(The Orthogonal Switch): The
linkage is not linear. Due to hyperconjugation and steric repulsion between the lone pairs and the aromatic -system, the group preferentially adopts a conformation orthogonal ( ) to the aromatic plane . This creates a distinct "L-shaped" or bent volume occupancy that can fill hydrophobic pockets inaccessible to the linear .
Quantitative Comparison Matrix
The following table synthesizes the electronic and physical parameters essential for QSAR analysis.
| Parameter | Trifluoromethyl ( | Trifluoromethoxy ( | Implication |
| Hansch Lipophilicity ( | |||
| Hammett | |||
| Hammett | Inductive effects are similar in the meta position. | ||
| Resonance Effect ( | |||
| Conformation ( | Free rotation / Propeller | ||
| Metabolic Stability | High (C-F bond) | High (Blocks O-dealkylation) | Both block metabolic hotspots (e.g., CYP450 oxidation). |
Part 2: Decision Framework & Logic
The decision to deploy
Strategic Decision Tree
Caption: Logic flow for selecting between
Part 3: Synthetic Protocols (The "How-To")
While
Recommended Protocol: Silver-Mediated Oxidative Trifluoromethoxylation of Phenols.[5]
This method avoids the unstable anion by generating the
Experimental Workflow: Oxidative O-Trifluoromethoxylation
Objective: Convert a phenol substrate to an aryl trifluoromethyl ether.
Reagents:
-
Substrate: Aryl Phenol (1.0 equiv)
-
Reagent:
(Ruppert-Prakash Reagent) (2.0 equiv) -
Mediator:
(3.0 equiv) -
Oxidant: Selectfluor (1.5 equiv)
-
Additive:
(4.0 equiv) -
Solvent: Toluene/Ethyl Acetate (1:1)
Step-by-Step Methodology:
-
Preparation (Glovebox/Inert Atm):
-
In a flame-dried Schlenk tube equipped with a stir bar, add
(3.0 equiv), Selectfluor (1.5 equiv), and (4.0 equiv). -
Add the Phenol substrate (1.0 equiv).[6]
-
Evacuate and backfill with Argon (
).
-
-
Solvent Addition:
-
Add anhydrous Toluene and Ethyl Acetate (concentration
relative to phenol). -
Cool the reaction mixture to
in an ice bath.
-
-
Reagent Addition:
-
Add
(2.0 equiv) dropwise via syringe. Note: Exothermic reaction.
-
-
Reaction Phase:
-
Allow the mixture to warm to Room Temperature (RT).
-
Stir vigorously for 12–18 hours. The silver salt will darken as the reaction proceeds.
-
-
Work-up:
-
Filter the mixture through a pad of Celite to remove silver salts. Rinse with
. -
Concentrate the filtrate under reduced pressure.
-
Purification: Flash column chromatography (Silica gel, Hexanes/EtOAc gradient).
-
Causality & Troubleshooting:
-
Why Silver? Ag(I) facilitates the transfer of the
group from Silicon to Oxygen via an oxidative mechanism, bypassing the unstable free anion. -
Why Selectfluor? It acts as an oxidant to access the high-valent silver cycle or radical intermediate required for the C-O bond formation.
-
Low Yield? If the phenol is electron-deficient, the yield drops. Consider using a photoredox approach for highly deactivated phenols.
Part 4: Case Study – The Riluzole Insight
Compound: Riluzole (ALS treatment) Structure: 6-(trifluoromethoxy)benzothiazol-2-amine.
Bioisosteric Analysis:
In the development of Riluzole, the
-
Lipophilicity: The
( ) drives the compound across the Blood-Brain Barrier (BBB) more effectively than a ( ) or ( ) analogue would. -
Metabolic Shield: The 6-position of the benzothiazole is a metabolic hotspot.
blocks oxidation. -
Binding: The orthogonal conformation of the
group fills a hydrophobic pocket in the voltage-gated sodium channel that a planar methoxy group could not, and a linear group would fill incompletely.
Part 5: References
-
Hansch, C., & Leo, A. (1979). Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley-Interscience. (Source for
and values). -
Leroux, F. R., et al. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry, 4, 13. Link
-
Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. Link
-
Ngai, M. Y., et al. (2015). Recent Advances in the Synthesis of Trifluoromethoxylated Compounds. Organic & Biomolecular Chemistry, 13. Link
-
Togni, A. (2014). Simple Vector Considerations to Assess the Polarity of Partially Fluorinated Alkyl and Alkoxy Groups. CHIMIA, 68(6), 356. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. homepages.bluffton.edu [homepages.bluffton.edu]
Technical Guide: Lipophilicity Profiling of Trifluoromethoxy Aryl Halides
The following technical guide is structured to provide actionable insights for researchers in medicinal chemistry and drug development.
Content Type: Technical Whitepaper | Focus: Physicochemical Properties & Experimental Determination
Executive Summary: The "Super-Halogen" Paradigm
In modern medicinal chemistry, the trifluoromethoxy group (
This guide analyzes the lipophilicity values (LogP) of trifluoromethoxy aryl halides, providing experimental data, calculated predictive models, and validated protocols for their determination.
Physicochemical Profile of the Group
To understand the LogP values of these compounds, one must first understand the structural behavior of the substituent itself.
Conformational Orthogonality
Unlike the methoxy group (
-
Mechanism: This is driven by the steric repulsion between the large fluorine atoms and the ortho-hydrogens of the benzene ring, as well as hyperconjugative effects (
).[1] -
Impact on LogP: This orthogonality prevents the oxygen lone pairs from donating into the
-system, maintaining the high electron density on the fluorine atoms and significantly boosting lipophilicity compared to planar alkoxy groups.
Electronic & Lipophilic Constants (Hansch Analysis)
The following table contrasts the
| Substituent | Hansch | Hammett | Field Effect (F) | Resonance (R) |
| +1.04 | +0.35 | +0.38 | -0.03 | |
| +0.88 | +0.54 | +0.38 | +0.16 | |
| -0.02 | -0.27 | +0.26 | -0.51 | |
| +0.71 | +0.23 | +0.41 | -0.15 | |
| +0.14 | +0.06 | +0.43 | -0.34 |
Insight: The
group is more lipophilic than thegroup, largely due to the insulation of the fluorinated carbon by the oxygen atom, which alters the solvation shell structure.
LogP Values of Trifluoromethoxy Aryl Halides
The lipophilicity of aryl halides containing the
Experimental vs. Calculated Data
The base LogP for benzene is 2.13 . Using the Hansch additivity principle:
Table 1: Lipophilicity Profile of 4-Substituted Trifluoromethoxybenzenes
| Compound Structure | Substituent (X) | Calculated LogP (Additivity) | Experimental LogP (Consensus) | Notes |
| Ph- | H | 3.20 | High agreement with theory. | |
| 4-F-Ph- | F | 3.35 | Minimal lipophilicity gain. | |
| 4-Cl-Ph- | Cl | 3.92 | Standard scaffold for lipophilic optimization. | |
| 4-Br-Ph- | Br | 4.10 | Approaches solubility limits in aqueous assays. | |
| 3-Cl-Ph- | Cl (meta) | 3.95 | Meta-substitution often yields slightly higher LogP. |
*Note:
Visualization of Structure-Property Relationships
The following diagram illustrates how the orthogonal conformation and electronic effects feed into the macroscopic property of lipophilicity.
Figure 1: Mechanistic pathway linking the structural conformation of the trifluoromethoxy group to its lipophilic phenotype.
Experimental Determination Protocols
Measuring LogP for highly lipophilic compounds (LogP > 3.5) presents challenges, such as low aqueous solubility and emulsion formation. Two robust methodologies are recommended.
Method A: RP-HPLC (Indirect Method)
This is the industry-standard high-throughput method. It relies on the correlation between the retention time (
Protocol:
-
Column Selection: Use a C18 reverse-phase column (e.g., Agilent Zorbax Eclipse Plus C18).
-
Mobile Phase: Isocratic elution with Methanol/Water (buffered to pH 7.4 with MOPS or Phosphate) in varying ratios (e.g., 60%, 70%, 80% MeOH).
-
Calibration: Inject a set of 5-7 standards with known LogP values spanning the expected range (e.g., Toluene, Chlorobenzene, Naphthalene, Phenanthrene).
-
Capacity Factor (
): Calculate , where is the dead time (determined using Uracil or Sodium Nitrate). -
Logk' vs LogP: Plot
(extrapolated to 0% organic modifier) vs. LogP of standards. -
Determination: Inject the trifluoromethoxy aryl halide and interpolate its LogP from the calibration curve.
Method B: NMR Shake-Flask (Direct Method)
For fluorinated compounds, this method offers superior quantification without the need for UV chromophores, which can sometimes be obscured.
Protocol:
-
Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol for 24 hours.
-
Solubilization: Dissolve ~1-2 mg of the trifluoromethoxy compound in the pre-saturated n-octanol phase.
-
Equilibration: Add an equal volume of pre-saturated water. Vortex vigorously for 5 minutes, then centrifuge at 2000g for 10 minutes to ensure phase separation.
-
Quantification:
-
Carefully remove aliquots from both the octanol and water layers.
-
Add a known internal standard (e.g., trifluoroacetic acid or fluorobenzene) to each aliquot in an NMR tube.
-
Acquire quantitative
NMR spectra (ensure relaxation delay ).
-
-
Calculation:
Workflow Visualization
The following diagram outlines the decision process for selecting the correct experimental method based on the estimated lipophilicity.
Figure 2: Decision tree for selecting the optimal LogP determination protocol.
References
-
Leo, A., Hansch, C., & Elkins, D. (1971). Partition coefficients and their uses. Chemical Reviews, 71(6), 525–616. Link
-
Leroux, F. R., et al. (2005). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. ChemBioChem. Link
-
Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. Link
-
PubChem Database. (2025).[2] Compound Summary: (Trifluoromethoxy)benzene.[2][3][4] National Library of Medicine. Link
-
Wang, Z., et al. (2019). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. Journal of Visualized Experiments (JoVE). Link
Sources
- 1. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. (Trifluoromethoxy)benzene | C7H5F3O | CID 68010 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. 1-Bromo-4-(trifluoromethoxy)benzene 99 407-14-7 [sigmaaldrich.com]
Methodological & Application
Application Note: Sequential Cross-Coupling Protocols for Bromo-Chloro-Trifluoromethoxy Benzenes
Abstract & Strategic Overview
The 1-bromo-2-chloro-4-(trifluoromethoxy)benzene scaffold represents a "privileged structure" in modern medicinal chemistry. It offers three distinct handles for diversification: a reactive bromine for initial carbon-carbon bond formation, a less reactive chlorine for late-stage amination or arylation, and a trifluoromethoxy (-OCF₃) group that modulates lipophilicity (
This guide details a Sequential Site-Selective Protocol (S3P) . Unlike traditional "shotgun" approaches, this methodology leverages the inherent bond dissociation energy (BDE) differences between C-Br (~81 kcal/mol) and C-Cl (~96 kcal/mol) to achieve >98% regioselectivity.
Core Chemical Logic
-
Site A (C-Br): Undergoes fast oxidative addition with Pd(0) using standard phosphine ligands (e.g., PPh₃).
-
Site B (C-Cl): Remains inert during Step 1. Requires "Next-Generation" bulky, electron-rich ligands (e.g., XPhos, BrettPhos) to facilitate oxidative addition in Step 2.
-
Site C (-OCF₃): Acts as an electronic activator (Hammett
), increasing the electrophilicity of the ring, thereby accelerating Step 1.
Mechanistic Selectivity Landscape
To master this sequence, one must visualize the kinetic barriers. The following diagram illustrates the energy landscape that permits the isolation of the mono-coupled product.
Figure 1: Kinetic hierarchy of oxidative addition. The C-Br bond reacts under mild conditions, while the C-Cl bond requires high-energy activation.
Experimental Protocols
Protocol A: Chemoselective C-Br Suzuki-Miyaura Coupling
Objective: Functionalize the C-Br position while preserving the C-Cl bond for future use.
Reagents & Equipment:
-
Substrate: 1-bromo-2-chloro-4-(trifluoromethoxy)benzene (1.0 equiv)
-
Boronic Acid: Aryl-B(OH)₂ (1.1 equiv)
-
Catalyst: Pd(PPh₃)₄ (3-5 mol%) OR Pd(dppf)Cl₂ (for sterically hindered boronic acids)
-
Base: Na₂CO₃ (2.0 M aqueous, 2.5 equiv)
-
Solvent: DME/Water (4:1) or Toluene/Ethanol/Water (4:1:1)
-
Atmosphere: Argon or Nitrogen balloon
Step-by-Step Methodology:
-
Degassing: Charge a reaction vial with the solvent mixture. Sparge with Argon for 15 minutes. Critical: Oxygen promotes homocoupling and catalyst deactivation.
-
Loading: Add the substrate, boronic acid, and base.
-
Catalyst Addition: Add Pd(PPh₃)₄ last. Seal the vial immediately.
-
Reaction: Heat to 70°C for 4–6 hours.
-
Note: Do not exceed 90°C. Higher temperatures increase the risk of oxidative addition into the C-Cl bond, even with weak ligands.
-
-
Workup: Cool to RT. Dilute with EtOAc, wash with brine, dry over MgSO₄.
-
Purification: Flash chromatography (Hexanes/EtOAc). The product will retain the Chlorine atom (confirmed by characteristic 3:1 isotope pattern in MS).
Protocol B: C-Cl Activation (Buchwald-Hartwig Amination)
Objective: Convert the remaining Chloride into an amine using a "Third-Generation" catalytic system.
Reagents & Equipment:
-
Substrate: Product from Protocol A (1.0 equiv)
-
Amine: Primary or Secondary Amine (1.2 equiv)
-
Pre-Catalyst: Pd₂(dba)₃ (2 mol%) or Pd(OAc)₂
-
Ligand: XPhos (for general amines) or BrettPhos (for primary amines/anilines) (4-8 mol%)
-
Base: NaOtBu (1.4 equiv) - Must be stored in a glovebox or fresh bottle.
-
Solvent: 1,4-Dioxane (anhydrous) or Toluene.
Step-by-Step Methodology:
-
Catalyst Pre-formation: In a separate vial, mix Pd source and Ligand in 1 mL solvent at RT for 5 mins to generate the active L₁Pd(0) species. The solution should turn from dark purple/red to a lighter orange/brown (if using dba).
-
Main Reaction: To the reaction vessel, add Substrate, Amine, and Base.
-
Combine: Transfer the pre-formed catalyst solution to the reaction vessel via syringe.
-
Reaction: Heat to 100–110°C for 12–16 hours.
-
Why High Temp? The C-Cl bond is strong (BDE ~96 kcal/mol). The bulky ligand facilitates the difficult oxidative addition, and the temperature drives the reductive elimination.
-
-
Workup: Filter through a Celite pad (to remove Pd black). Concentrate and purify.
Data & Optimization Guide
The following table summarizes the impact of ligand choice on the selectivity ratio (Br vs. Cl coupling) during Step 1.
| Ligand Class | Example Ligand | Activity Level | Selectivity (Br:Cl) | Recommendation |
| Triarylphosphine | PPh₃ | Low/Moderate | >99:1 | Ideal for Step 1 |
| Bidentate | dppf | Moderate | 95:5 | Good for difficult boronic acids |
| Dialkylbiaryl | XPhos | High | 60:40 | AVOID in Step 1 (Promotes Cl coupling) |
| Trialkylphosphine | P(tBu)₃ | Very High | 50:50 | AVOID in Step 1 |
Troubleshooting the -OCF₃ Group
The trifluoromethoxy group is generally robust. However, under extremely basic conditions (e.g., LiHMDS > 120°C), fluoride elimination can occur.
-
Safe Zone: Carbonates (Na₂CO₃, Cs₂CO₃) and Alkoxides (NaOtBu) at <110°C are safe.
-
Danger Zone: Grignard reagents or Lithiated species may attack the ring ortho to the -OCF₃ via Directed Ortho Metalation (DoM).
Workflow Visualization
Figure 2: Operational workflow for sequential functionalization.
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. [Link]
-
Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition. [Link]
-
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition. [Link]
-
Phipps, R. J., et al. (2020). Ion-Pair-Directed Site-Selective Suzuki–Miyaura Coupling of Dichlorinated Arenes. Journal of the American Chemical Society. [Link][1]
-
Leroux, F. R., et al. (2005). The Trifluoromethoxy Group: Synthetic Approaches and Physicochemical Properties. ChemBioChem. [Link]
Sources
Application Note: Optimization of C-N Coupling for 2-Trifluoromethoxy Aryl Bromides
Executive Summary
The 2-trifluoromethoxy (
While the strong inductive electron-withdrawing effect (
Mechanistic Insight & Causality
To successfully couple 2-trifluoromethoxy aryl bromides, one must understand the specific failure modes of standard conditions:
-
The Ortho-Effect & Reductive Elimination: The rate-determining step for hindered substrates is often reductive elimination. The
group creates a "wall" near the metal center. Standard ligands (e.g., BINAP, dppf) fail because they cannot enforce the specific geometry required to squeeze the amine and the aryl ring together for C-N bond formation. -
Ligand Selection (The Solution): We utilize Dialkylbiaryl Phosphines (Buchwald Ligands).
-
RuPhos: The gold standard for secondary amines .[1] Its bulk prevents the formation of inactive bis-ligated Pd complexes, while the electron-rich phosphine accelerates OA.
-
BrettPhos: The optimal choice for primary amines .[1] It is designed to prevent the binding of the smaller primary amine from inhibiting the catalyst, while its size promotes the difficult RE step.
-
-
Catalyst Activation: Traditional Pd sources (
or ) often suffer from slow activation or induction periods, allowing the unstable ortho-substituted aryl bromide to decompose. We employ G4-Precatalysts , which activate immediately upon exposure to base, ensuring a high concentration of active species from .
Visual 1: Mechanistic Bottlenecks
The following diagram illustrates the catalytic cycle, highlighting where the 2-OCF3 group exerts its influence.
Caption: The catalytic cycle showing the critical bottleneck at Reductive Elimination caused by the steric bulk of the 2-OCF3 group.
Experimental Protocols
Ligand & Base Selection Matrix
Do not guess. Use this matrix to select your starting conditions based on the amine class.
| Amine Class | Primary Ligand | Secondary Ligand | Base (Standard) | Base (Sensitive Groups*) |
| Primary Alkyl | BrettPhos | RuPhos | NaOtBu | LHMDS / Cs₂CO₃ |
| Secondary Alkyl | RuPhos | BrettPhos | NaOtBu | LHMDS |
| Aniline (Aryl) | BrettPhos | XPhos | NaOtBu | K₃PO₄ |
| Amide/Lactam | tBuBrettPhos | XantPhos | K₃PO₄ | Cs₂CO₃ |
*Sensitive Groups: Esters, Nitriles, acidic protons.
Protocol A: Micro-Scale Optimization Screen (Self-Validating)
Purpose: To rapidly identify the optimal ligand/base combination before scale-up.
Reagents:
-
Substrate: 2-trifluoromethoxy aryl bromide (0.1 mmol per vial).
-
Amine: 1.2 equivalents.
-
Catalyst: RuPhos Pd G4 and BrettPhos Pd G4 (Stock solutions).
-
Base: NaOtBu (Strong) and Cs₂CO₃ (Weak).
-
Solvent: Anhydrous 1,4-Dioxane.
Workflow:
-
Preparation: Prepare 4 reaction vials (2 mL size) equipped with stir bars.
-
Dosing:
-
Vials 1 & 2: Add RuPhos Pd G4 (2 mol%, 1.5 mg).
-
Vials 3 & 4: Add BrettPhos Pd G4 (2 mol%, 1.8 mg).
-
-
Substrate Addition: Add aryl bromide (0.1 mmol) and amine (0.12 mmol) to all vials.
-
Base Addition:
-
Vials 1 & 3: Add NaOtBu (0.15 mmol, 14 mg).
-
Vials 2 & 4: Add Cs₂CO₃ (0.2 mmol, 65 mg).
-
-
Solvent: Add 0.5 mL anhydrous Dioxane. Cap under Argon/Nitrogen.
-
Reaction: Heat at 100°C for 2 hours.
-
Analysis: Filter through a small plug of silica, elute with EtOAc, and analyze via UPLC/LC-MS.
-
Validation Criteria: Conversion > 90%. If conversion is < 50%, proceed to Protocol B (Troubleshooting).
-
Protocol B: High-Efficiency Scale-Up (Gram Scale)
Context: Optimized conditions for a secondary amine coupling using RuPhos.
Safety Note: Handle NaOtBu in a glovebox or under rapid Argon flow. It is hygroscopic and degrades quickly.
-
Charge: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add:
-
RuPhos Pd G4 (0.01 equiv / 1 mol%).
-
Optional: Additional RuPhos free ligand (0.01 equiv) (Stabilizes the catalyst during long reaction times).
-
2-OCF3 Aryl Bromide (1.0 equiv, e.g., 5.0 mmol).
-
NaOtBu (1.4 equiv).[2]
-
-
Purge: Evacuate and backfill with Argon (3 cycles).
-
Solvent/Amine: Add anhydrous Toluene or Dioxane (0.2 M concentration, ~25 mL). Add the Amine (1.2 equiv) via syringe.
-
Reaction: Immerse in a pre-heated oil bath at 80–100°C . Stir vigorously (1000 rpm).
-
Note: The G4 catalyst activates immediately. The solution should turn from off-white/pale yellow to a darker amber/brown within minutes.
-
-
Monitoring: Check HPLC at 1 hour. Most reactions complete within 2-4 hours.
-
Workup: Cool to RT. Dilute with EtOAc. Wash with water (x1) and brine (x1). Dry over MgSO₄. Concentrate and purify via flash chromatography.
Troubleshooting & Decision Logic
If the standard screen fails, the cause is usually Protodehalogenation (reduction of Ar-Br to Ar-H) or Catalyst Death .
Visual 2: Optimization Decision Tree
Caption: Workflow for troubleshooting low yields. Blue = Analysis, Red = Problem, Green = Solution.
Key Troubleshooting Tips:
-
Protodehalogenation: If you see the bromine replaced by hydrogen, the
-hydride elimination pathway is competing. Solution: Switch base to LHMDS (Lithium Hexamethyldisilazide). It is non-nucleophilic and bulky, suppressing this side reaction. -
Incomplete Conversion: If the reaction stalls at 60-70%, the catalyst is dying. Solution: Add 1-2 mol% of free ligand (e.g., free RuPhos) to the initial mixture. This shifts the equilibrium towards the active ligated species.
References
-
Surry, D. S., & Buchwald, S. L. (2011).
-
Source:
- Relevance: Defines the "User Guide" rules for RuPhos/BrettPhos selection.
-
-
Bruno, N. C., et al. (2013). Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions. Chemical Science.
-
Source:
- Relevance: Establishes the superiority of G3/G4 precatalysts for hindered substr
-
-
Maiti, D., & Buchwald, S. L. (2009). Ortho-Substituted Aryl Iodides and Bromides in Pd-Catalyzed Amination. Journal of the American Chemical Society.
-
Source:
- Relevance: Specific strategies for overcoming the "ortho-effect."
-
-
Sigma-Aldrich Technical Guide. Buchwald-Hartwig Cross Coupling Reaction Reagents.
-
Source:
- Relevance: Commercial availability and handling of G4 c
-
Sources
Application Note: Strategic Utilization of 1-Bromo-4-chloro-2-(trifluoromethoxy)benzene in Pharmaceutical Synthesis
Abstract & Strategic Overview
In modern medicinal chemistry, the trifluoromethoxy group (
This guide details the protocols for utilizing 1-Bromo-4-chloro-2-(trifluoromethoxy)benzene (CAS: 1402672-86-9) as a high-value scaffold. This intermediate is critical for "scaffold hopping" in kinase inhibitor and CNS drug discovery, where the
The core utility of this molecule lies in its chemoselective halogen reactivity . The significant difference in bond dissociation energies (BDE) between the
Chemical Profile & Reactivity Analysis
| Property | Data |
| Chemical Name | 1-Bromo-4-chloro-2-(trifluoromethoxy)benzene |
| CAS Number | 1402672-86-9 |
| Molecular Formula | |
| Molecular Weight | 275.45 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | ~205 °C (Predicted) |
| Key Substituent | Ortho-Trifluoromethoxy ( |
| Primary Reactivity | |
| Secondary Reactivity |
Mechanistic Insight: The Ortho-Effect
The
-
Electronic Activation: The inductive withdrawal (
effect) of the group lowers the LUMO energy of the C-Br bond, theoretically accelerating oxidative addition with nucleophilic metal catalysts ( ). -
Steric Modulation: While less bulky than a
group, the moiety adopts a conformation orthogonal to the ring to minimize dipole repulsion, creating a specific steric environment that favors mono-dentate or sterically demanding ligands (e.g., S-Phos, X-Phos) during coupling to prevent catalyst deactivation.
Visual Workflow: Divergent Synthesis Pathways
The following diagram illustrates the chemoselective pathways available for this intermediate.
Figure 1: Chemoselective divergence allows for the sequential construction of complex pharmacophores. Path A utilizes the labile C-Br bond, while Path C activates the latent C-Cl bond.
Protocol A: Chemoselective Suzuki-Miyaura Coupling
This protocol targets the C1-Bromine atom while leaving the C4-Chlorine atom intact for future elaboration. The use of S-Phos is recommended to overcome the steric hindrance of the ortho-trifluoromethoxy group.
Materials
-
Substrate: 1-Bromo-4-chloro-2-(trifluoromethoxy)benzene (1.0 equiv)
-
Coupling Partner: Arylboronic acid (1.2 equiv)
-
Catalyst: Palladium(II) acetate (
, 2 mol%)[1] -
Ligand: S-Phos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 4 mol%)
-
Base: Potassium phosphate tribasic (
, 2.0 equiv) -
Solvent: Toluene/Water (10:1 ratio)[1]
Step-by-Step Procedure
-
Catalyst Pre-complexation: In a dry vial, charge
and S-Phos. Add anhydrous toluene (2 mL/mmol substrate) and stir at room temperature for 10 minutes under Argon. The solution should turn from orange to yellow/pale yellow, indicating active catalyst formation. -
Reaction Assembly: To a reaction flask equipped with a magnetic stir bar, add the substrate, arylboronic acid, and finely ground
. -
Solvent Addition: Transfer the pre-complexed catalyst solution to the reaction flask via syringe. Add degassed water (0.2 mL/mmol substrate).
-
Heating: Seal the vessel and heat to 80°C for 4–6 hours.
-
Note: Do not exceed 100°C to avoid premature oxidative addition into the C-Cl bond.
-
-
Monitoring: Monitor via HPLC or TLC. The starting bromide should disappear; the chlorinated product should appear. If C-Cl coupling products are observed (<5%), lower temperature to 60°C.
-
Work-up: Cool to room temperature. Dilute with Ethyl Acetate, wash with water and brine. Dry over
, filter, and concentrate. -
Purification: Flash column chromatography (Hexanes/EtOAc).
Expected Yield: 85–95% of the 4-chloro-2-(trifluoromethoxy)biaryl intermediate.
Protocol B: Lithium-Halogen Exchange (Cryogenic)
This method converts the substrate into a potent nucleophile, allowing reaction with aldehydes, ketones, or carbon dioxide.
Critical Safety Note
-
Strict Anhydrous Conditions: Moisture will quench the lithiated species immediately.
-
Temperature Control: The reaction must be kept below -70°C to prevent "benzyne" formation or scrambling of the halogen positions.
Step-by-Step Procedure
-
Setup: Flame-dry a 3-neck round bottom flask under nitrogen flow. Equip with an internal temperature probe.
-
Dissolution: Dissolve 1-Bromo-4-chloro-2-(trifluoromethoxy)benzene (1.0 equiv) in anhydrous THF (10 mL/mmol). Cool the solution to -78°C (Dry ice/Acetone bath).
-
Exchange: Add n-Butyllithium (2.5 M in hexanes, 1.05 equiv) dropwise via syringe pump over 15 minutes.
-
Observation: Maintain internal temperature below -70°C.
-
-
Equilibration: Stir at -78°C for 30 minutes. The Lithium-Bromine exchange is rapid and driven by the formation of the more stable aryl lithium species.
-
Electrophile Trapping: Add the electrophile (e.g., Benzaldehyde, 1.2 equiv) dropwise.
-
Warming: Allow the reaction to stir at -78°C for 1 hour, then remove the cooling bath and allow to warm to 0°C.
-
Quench: Quench with saturated aqueous
.
Analytical Quality Control
To ensure the integrity of the intermediate before and after reaction, use the following HPLC parameters.
| Parameter | Condition |
| Column | C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 3.5 µm, 4.6 x 100 mm) |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | 50% B to 95% B over 10 min |
| Detection | UV at 254 nm (Aromatic) and 220 nm (Amide/Carbonyl if present) |
| Retention Logic | The |
Safety & Handling Guidelines
-
Fluorinated Waste: Compounds containing
groups are persistent. Do not dispose of in general aqueous waste. Use dedicated halogenated organic waste streams. -
Skin Absorption: Halo-arenes are lipophilic and can penetrate skin. Double-gloving (Nitrile) is recommended.
-
Incompatibility: Avoid contact with strong reducing agents (e.g., Lithium Aluminum Hydride) unless reduction of the C-Cl bond is intended.
References
-
ChemSrc. (2025). 1-Bromo-4-chloro-2-(trifluoromethoxy)benzene: CAS 1402672-86-9 Properties and Structure.[2] Retrieved from [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[3] Chemical Reviews, 95(7), 2457-2483. (Foundational text for Protocol A).
- Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338-6361. (Basis for ligand selection in Protocol A).
- Leroux, F. R., et al. (2005). Trifluoromethoxy group: properties and synthesis. Chemical Society Reviews, 34, 1030-1043. (Source for electronic properties of -OCF3).
Sources
Troubleshooting & Optimization
Troubleshooting oxidative addition rates in electron-deficient aryl bromides
Core Directive: The "Fast OA" Paradox
Status: Active Severity: High (Common Misdiagnosis)
Executive Summary: A common misconception in cross-coupling (Suzuki, Buchwald-Hartwig, Negishi) is assuming that low conversion with electron-deficient aryl bromides (e.g., 4-bromobenzonitrile, 4-bromonitrobenzene) is due to sluggish oxidative addition (OA).
The Reality: Electron-deficient aryl bromides undergo OA faster than their neutral or electron-rich counterparts due to a lower LUMO energy, which facilitates interaction with the Pd(0) HOMO. If your reaction is failing, the problem is rarely the rate of OA itself. Instead, the rapid formation of the electron-deficient Pd(II) intermediate often creates a bottleneck at the Transmetallation step, leading to catalyst decomposition or side reactions (homocoupling/dehalogenation).
Immediate Action: Stop adding more catalyst. Shift focus to stabilizing the Pd(II) intermediate and accelerating transmetallation.
Troubleshooting Guide (Q&A Format)
Category A: Reaction Stalls / Low Conversion
Q: "I am using a highly reactive electron-deficient aryl bromide (e.g., 2-bromo-5-trifluoromethylpyridine), but conversion stops at 40%. Is OA failing?"
A: Unlikely. You are likely experiencing "Catalyst Poisoning" or "Transmetallation Stall."
-
Diagnosis: The oxidative addition complex (
) is formed rapidly. However, because the aryl ring is electron-poor, the Pd(II) center becomes highly electrophilic. If the nucleophile (boronic acid/amine) is slow to react, the Pd(II) species is vulnerable to:-
Coordination Inhibition: Nitrogen-containing substrates (pyridines, nitriles) can coordinate irreversibly to the Pd center, displacing labile ligands.
-
Pd Black Formation: Unstable Pd(II) complexes can disproportionate or reduce prematurely if the cycle stagnates.
-
-
Solution:
-
Switch Ligands: Use bulky, electron-rich ligands like XPhos or SPhos . These prevent coordination of the substrate to the metal center via steric bulk and increase the electron density on Pd to facilitate the difficult transmetallation step.
-
Protocol Adjustment: Slow addition of the aryl bromide (via syringe pump) can keep the concentration of the sensitive Pd(II) intermediate low, matching the rate of the slower transmetallation step.
-
Q: "I see significant formation of the hydrodehalogenated product (Ar-H). Does this mean OA reversed?"
A: No, this is a symptom of a stalled catalytic cycle.
-
Mechanism: When the cross-coupling cycle halts (usually at transmetallation), the
intermediate persists. In the presence of trace water, alcohols, or even amine bases, this intermediate can undergo protodepalladation. -
Fix:
-
Dry Your System: Switch to anhydrous solvents (THF, Dioxane) and anhydrous bases (
, ). -
Increase Transmetallation Rate: Add a promoter. For Suzuki couplings, the addition of water (1-5 equiv) or fluoride sources (CsF) can activate the boronate species, forcing the cycle forward before Ar-H forms.
-
Category B: Steric Hindrance[1][2]
Q: "I have an electron-deficient bromide with an ortho-substituent (e.g., 2-bromo-3-nitro-toluene). Now is OA the problem?"
A: Yes. Here, sterics override electronics.
-
Context: While the nitro group activates the ring electronically, the ortho-methyl group sterically hinders the approach of the Pd(0) species.
-
Solution:
-
Temperature: These reactions often require heating (
) to overcome the steric barrier. -
Ligand Selection: Use PEPPSI-IPr or Pd-162 (tBu3P-Pd-G4) . These N-heterocyclic carbene (NHC) or bulky phosphine catalysts are designed to force OA on sterically demanding substrates.
-
Optimization Matrix: Ligand & Conditions
Use this table to select the starting point based on your specific failure mode.
| Substrate Type | Primary Failure Mode | Recommended Catalyst/Ligand | Additive/Base Strategy |
| Simple e-deficient (e.g., 4-CN-Ph-Br) | Homocoupling / Catalyst death | Pd(dppf)Cl₂ or XPhos Pd G4 | Use weak base ( |
| Heterocyclic e-deficient (e.g., 2-Br-Pyridine) | Coordination / Poisoning | XPhos or BrettPhos | K₃PO₄ (anhydrous) is critical. Avoid amine bases. |
| Ortho-substituted e-deficient (e.g., 2-NO₂-6-Me-Ph-Br) | Slow Oxidative Addition | PEPPSI-IPr or P(tBu)₃ | High Temp ( |
| Highly Acidic Protons (e.g., 4-Br-Ph-COOH) | Catalyst Protonation | Pd(OAc)₂ + SPhos (water soluble) | Use aqueous bases ( |
Visualizing the Bottleneck
The diagram below illustrates why electron-deficient substrates fail differently than electron-rich ones. Note the "Danger Zone" at Transmetallation.
Figure 1: The "Danger Zone" for electron-deficient aryl bromides is the stability of the OA complex, not its formation.
Experimental Protocol: Kinetic Profiling
Use this protocol to confirm if OA is actually the problem.
Objective: Determine if the reaction is zero-order (fast OA) or first-order (slow OA) with respect to the aryl bromide.
Materials:
-
Aryl Bromide (1.0 mmol)
-
Boronic Acid (1.5 mmol)
-
Internal Standard (e.g., 1,3,5-trimethoxybenzene, 0.5 mmol)
-
Catalyst (e.g., Pd(PPh3)4, 1 mol%)
-
Solvent (degassed THF)
Method:
-
Setup: Prepare the reaction mixture in a glovebox or under Argon flow.
-
Sampling: Withdraw aliquots (50 µL) at t = 0, 5, 10, 20, 40, and 60 minutes.
-
Quench: Immediately quench aliquots into EtOAc/0.1M HCl.
-
Analysis: Analyze via GC-FID or HPLC. Plot [Ar-Br] vs. Time.
Interpretation:
References
-
Mechanistic Studies of Oxidative Addition
-
Hammett Analysis & Electronic Effects
-
Troubleshooting Suzuki Couplings
-
Catalyst Selection for Electron-Deficient Substrates
-
General Cross-Coupling Guides
Sources
Validation & Comparative
A Comparative Guide to the ¹⁹F NMR Shift Analysis of 1-Bromo-4-chloro-2-(trifluoromethoxy)benzene
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern chemical analysis, ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy has emerged as a uniquely powerful tool, particularly in the pharmaceutical and agrochemical industries, where the incorporation of fluorine atoms can dramatically alter a molecule's biological activity, metabolic stability, and pharmacokinetic profile. The ¹⁹F nucleus boasts 100% natural abundance and a high gyromagnetic ratio, rendering it highly sensitive to NMR detection. Furthermore, its chemical shifts are exquisitely sensitive to the local electronic environment, providing a detailed fingerprint of molecular structure and conformation.
This guide provides an in-depth analysis of the ¹⁹F NMR chemical shift of 1-Bromo-4-chloro-2-(trifluoromethoxy)benzene, a compound of interest in medicinal chemistry and materials science. We will explore the theoretical underpinnings of its ¹⁹F NMR spectrum, compare its expected chemical shift with that of related analogs, and provide a detailed experimental protocol for acquiring high-quality data.
The Trifluoromethoxy Group: A Sensitive ¹⁹F NMR Probe
The trifluoromethoxy (-OCF₃) group is a common substituent in drug candidates and advanced materials. Its ¹⁹F NMR signal is a sharp singlet in the absence of through-space coupling and is highly responsive to the electronic effects of other substituents on the aromatic ring. The chemical shift of the -OCF₃ group is influenced by both inductive and resonance effects, making it a valuable probe for understanding the electronic landscape of a molecule.
Analysis of the ¹⁹F NMR Spectrum of 1-Bromo-4-chloro-2-(trifluoromethoxy)benzene
The ¹⁹F NMR spectrum of 1-Bromo-4-chloro-2-(trifluoromethoxy)benzene is expected to exhibit a single sharp peak, as the three fluorine atoms of the trifluoromethoxy group are chemically equivalent. The position of this peak, its chemical shift (δ), is determined by the electronic environment around the -OCF₃ group. In this molecule, the key influencers are the bromo and chloro substituents on the benzene ring.
Both bromine and chlorine are electronegative atoms that exert a net electron-withdrawing effect on the aromatic ring through induction. This inductive withdrawal of electron density deshields the fluorine nuclei of the -OCF₃ group, leading to a downfield shift (a more positive or less negative ppm value) compared to unsubstituted trifluoromethoxybenzene.
The following diagram illustrates the key electronic influences on the trifluoromethoxy group in 1-Bromo-4-chloro-2-(trifluoromethoxy)benzene.
Caption: Experimental workflow for ¹⁹F NMR analysis.
Conclusion
The ¹⁹F NMR analysis of 1-Bromo-4-chloro-2-(trifluoromethoxy)benzene provides a clear example of how substituent effects govern chemical shifts. The combined inductive electron withdrawal of the bromo and chloro groups leads to a predictable downfield shift of the trifluoromethoxy signal. By comparing this expected shift with that of related compounds and following a robust experimental protocol, researchers can confidently utilize ¹⁹F NMR spectroscopy for structural elucidation and the analysis of complex fluorinated molecules. This guide serves as a foundational resource for scientists and professionals in the field, enabling them to leverage the power of ¹⁹F NMR in their research and development endeavors.
References
-
SpectraBase. Trifluoromethoxy-benzene - Optional[19F NMR] - Chemical Shifts. Available from: [Link]
-
University of California, Santa Barbara. ¹⁹F Chemical Shifts and Coupling Constants. Available from: [Link]
-
AZoM. Using Benchtop ¹⁹F NMR to Evaluate Fluoroorganic Compounds. 2017. Available from: [Link]
-
University of Wisconsin-Madison. NMR Spectroscopy :: ¹⁹F NMR Chemical Shifts. Available from: [Link]
-
Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. Available from: [Link]
-
University of Potsdam. ¹⁹Flourine NMR. Available from: [Link]
-
The Royal Society of Chemistry. Supporting Information for - Cu-Mediated trifluoromethylation of benzyl, allyl and propargyl methanesulfonates with TMSCF3. Beilstein Journals. Available from: [Link]
-
The Royal Society of Chemistry. Supplementary Information. Available from: [Link]
-
The Royal Society of Chemistry. Supporting information. Available from: [Link]
-
Magritek. A true multinuclear spectroscopy case study. 2021. Available from: [Link]
-
PFAS Central. Identifying Unknown Fluorine-Containing Compounds in Environmental Samples Using ¹⁹F NMR and Spectral Database Matching. 2023. Available from: [Link]
-
SpectraBase. 1-Bromo-4-chloro-benzene - Optional[1H NMR] - Chemical Shifts. Available from: [Link]
-
J-STAGE. NMR Spectra of Benzenes Containing Trifluoromethyl Groups. Available from: [Link]
Crystal Structure Data Guide: 1,2,4-Trisubstituted Trifluoromethoxy Benzenes
Executive Summary
The trifluoromethoxy group (
This guide objectively compares the structural performance of
Structural Conformation Analysis: The Orthogonal Preference
The most distinct feature of trifluoromethoxy benzenes in the solid state is the torsion angle of the
Mechanism of Action[2][3]
-
Electronic Repulsion: The high electronegativity of the fluorine atoms draws electron density from the oxygen, reducing the availability of the oxygen lone pair for resonance with the aromatic ring.
-
Anomeric Hyperconjugation: A stabilizing interaction occurs between the oxygen lone pair (
) and the antibonding orbital of the C-F bond ( ).[2] This interaction is maximized when the bond is perpendicular to the ring. -
Steric Bulk: In 1,2,4-trisubstituted systems, substituents at the ortho (2-position) create steric clash, locking the
(at 1-position) into a rigid orthogonal state ( ).
Diagram: Conformational Energy Landscape
The following diagram illustrates the energetic preference for the orthogonal conformation in
Caption: Comparative energy minimization pathways. The -OCF3 group twists to 90° to satisfy hyperconjugative and steric demands, unlike the planar -OCH3.
Comparative Performance Data
The following table aggregates crystallographic data for 1,2,4-trisubstituted benzenes. Note the distinct differences in torsion angles and lipophilicity (LogP), which drive the choice of
Table 1: Structural & Physicochemical Comparison[4]
| Feature | Trifluoromethoxy ( | Methoxy ( | Trifluoromethyl ( |
| Preferred Torsion Angle ( | ~90° (Orthogonal) | ~0° (Coplanar) | Free Rotation / ~0° |
| 1.36 – 1.38 Å | 1.36 – 1.38 Å | 1.49 – 1.50 Å | |
| Hansch Lipophilicity ( | +1.04 | -0.02 | +0.88 |
| Hammett Constant ( | 0.35 (EWG) | -0.27 (EDG) | 0.54 (EWG) |
| Metabolic Stability | High (Blocked oxidation) | Low (O-dealkylation) | High |
| Crystal Packing Motif | Fluorous Segregation / Weak C-F[3][4][5]···H | Edge-to-Face / | Fluorous Segregation |
Key Insight: The orthogonal twist of
disrupts the planarity of the molecule. In a crystal lattice, this prevents tight- stacking often seen with analogs, leading to higher solubility and unique "herringbone" packing motifs driven by weak C-F interactions.
Experimental Protocol: Crystallization & Structure Solution
Obtaining high-quality single crystals of 1,2,4-trisubstituted trifluoromethoxy benzenes requires controlling the rotational disorder of the
Workflow Diagram
Caption: Optimized workflow for crystallizing fluorinated ethers. Low temperature (100 K) is mandatory to resolve fluorine positions.
Detailed Methodology
-
Solvent System: Dissolve 20 mg of the compound in a 1:1 mixture of Dichloromethane (DCM) and Hexane. The lipophilic nature of
requires non-polar co-solvents to prevent oiling out. -
Crystal Growth: Use the slow evaporation method at 4°C. The lower temperature encourages ordered lattice formation over amorphous precipitation.
-
X-Ray Diffraction (XRD):
-
Temperature: Mount crystal at 100 K using a cryostream. Rationale: The
rotor has a low barrier to rotation (~1 kcal/mol).[6] At room temperature (298 K), the fluorine atoms often appear as a disordered torus of electron density, making bond angle determination impossible. -
Refinement: If rotational disorder persists, model the
group over two positions (e.g., A/B occupancy 60:40) to accurately determine the angle.
-
Implications for Drug Design[1][9]
The crystallographic data translates directly to biological performance.
-
Bioisosteric Replacement: Replacing a
or at the 1-position with does not just change electronics; it changes the 3D shape . The orthogonal twist allows the group to fill hydrophobic pockets that are perpendicular to the aromatic scaffold, unlike the planar . -
Metabolic Shielding: The crystal density data correlates with metabolic stability. The high electron density around the fluorine atoms shields the
bonds of the aromatic ring from oxidative attack by Cytochrome P450 enzymes. -
Permeability: The high Hansch
value (+1.04) indicates excellent membrane permeability, often superior to analogs, making these scaffolds ideal for CNS targets.
References
-
Leroux, F. R., et al. (2015). "The Trifluoromethoxy Group: A Pharmacophore with Unique Conformational Properties." ChemMedChem.
-
Cambridge Crystallographic Data Centre (CCDC). "Structural Analysis of Fluorinated Ethers." CSD Database.
-
Manteau, B., et al. (2010). "New Trends in the Chemistry of the Trifluoromethoxy Group." Angewandte Chemie International Edition.
- Hansch, C., & Leo, A. (1979). "Substituent Constants for Correlation Analysis in Chemistry and Biology." Wiley-Interscience.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis of Trifluoromethoxylated (Hetero)Arenes via OCF3 Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Different packing motifs mediated by weak inter-actions and polymorphism in the crystal structures of five 2-(benzyl-idene)benzosuberone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 6. researchgate.net [researchgate.net]
Spectroscopic Characterization Guide: 1-Bromo-4-chloro-2-(trifluoromethoxy)benzene
[1][2][3]
Executive Summary
Product: 1-Bromo-4-chloro-2-(trifluoromethoxy)benzene CAS: 175278-09-8 (Generic/Isomer variable) Formula: C₇H₃BrClF₃O Primary Application: Intermediate for fluorinated pharmaceuticals and agrochemicals (e.g., metabolic stability enhancers).[1][2][3]
This guide provides a technical comparison of 1-Bromo-4-chloro-2-(trifluoromethoxy)benzene against its most common synthetic regioisomers (specifically the 4-trifluoromethoxy isomer).[1][2][3] In drug development, the precise positioning of the trifluoromethoxy (-OCF₃) group is critical for lipophilicity and metabolic blocking. This document outlines the specific spectroscopic signatures required to validate regio-purity, distinguishing the target molecule from impurities arising during electrophilic aromatic substitution or Sandmeyer reactions.
Part 1: Structural & Spectroscopic Profile[1][3]
The Challenge of Regio-Identification
In the synthesis of poly-halogenated benzenes, "scrambling" of substituents is common. The primary challenge is distinguishing the target 1,2,4-trisubstituted pattern from its isomers.
Target Structure:
-
Position 4: Chlorine (Cl)[1]
Critical Comparison: We compare the Target against Alternative A (Regioisomer): 1-Bromo-2-chloro-4-(trifluoromethoxy)benzene.
Nuclear Magnetic Resonance (NMR) Profiling[1][5]
A. ¹⁹F NMR: The Primary Diagnostic Tool
The -OCF₃ group is highly sensitive to its electronic environment. The "Orthogonal Shift" effect allows for rapid purity assessment.
| Feature | Target Molecule (2-OCF₃) | Alternative A (4-OCF₃) | Mechanism of Differentiation |
| Chemical Shift (δ) | -57.5 to -58.5 ppm | -58.8 to -59.5 ppm | The ortho-Bromine in the target exerts a deshielding "heavy atom" effect and steric compression on the OCF₃ group compared to the para position.[1][2][3] |
| Multiplicity | Singlet (s) | Singlet (s) | Both appear as singlets, but the shift difference (~1.0 ppm) is diagnostic. |
B. ¹H NMR: Connectivity Analysis
The proton coupling pattern is the definitive method for structural proof.
-
Target Proton Environment:
| Proton | Signal Type | Coupling ( | Diagnostic Value |
| H3 | Singlet (s) or fine doublet | High. Appears as a singlet because it has no ortho neighbors.[1][2][3] In the Alternative A isomer, all protons have ortho neighbors (doublets). | |
| H5 | Doublet (d) | Coupled to H6.[1][3] | |
| H6 | Doublet (d) | Coupled to H5.[1][3] Deshielded by adjacent Br.[1][3][5] |
Technical Insight: If you observe a doublet of doublets (dd) in the aromatic region, your sample is contaminated. The target molecule lacks the geometry for a strong
pattern typical of 1,2,4-isomers with different substitution patterns.
Mass Spectrometry (GC-MS) Performance
GC-MS is used to confirm the elemental composition (Br/Cl ratio) rather than regio-chemistry.[1][2][3]
Part 2: Experimental Protocols
Protocol 1: High-Resolution NMR Characterization
Objective: To validate structure and quantify isomeric purity.[1][2][3]
-
Sample Prep: Dissolve 10 mg of sample in 0.6 mL CDCl₃ (Chloroform-d).
-
Internal Standard: Add 0.1% v/v
-Trifluorotoluene (TFT) as a F reference ( -63.72 ppm). -
Acquisition Parameters:
-
Analysis:
Protocol 2: GC-MS Purity Assay
Objective: Confirm halogen count and absence of non-halogenated byproducts.[1][2][3]
-
Column: DB-5ms or equivalent (30m x 0.25mm, 0.25µm film).
-
Carrier Gas: Helium at 1.0 mL/min (Constant Flow).
-
Temperature Program:
-
Hold 50°C for 2 min.
-
Ramp 15°C/min to 280°C.
-
Hold 5 min.
-
-
Validation Criteria:
Part 3: Analytical Workflow Visualization
The following diagram illustrates the decision logic for validating the compound, distinguishing it from common synthesis failures.
Caption: Logical decision tree for validating 1-Bromo-4-chloro-2-(trifluoromethoxy)benzene, prioritizing isotope analysis followed by regio-specific NMR coupling.
References
-
National Institute of Standards and Technology (NIST). Mass Spectral Library (NIST 20): Electron Ionization (EI) Data for Halogenated Aromatics.[1][2][3] NIST Standard Reference Data.[1][2][3] [Link][1]
-
Dolbier, W. R. (2009).[1][3] Guide to Fluorine NMR for Organic Chemists. Wiley-Interscience.[1][2][3] (Detailed analysis of substituent effects on
F shifts in aromatic systems). -
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition.[1][3] John Wiley & Sons.[1][3][7] (Source for coupling constant
vs rules in trisubstituted benzenes). -
PubChem Database. Compound Summary: 1-Bromo-2-fluoro-4-(trifluoromethoxy)benzene (Analogous Isomer Data).[1][2][3] National Center for Biotechnology Information.[1][2][3] [Link]
-
Reich, H. J. (2024).[1][3] WinPLT NMR Data: Chemical Shifts of Trifluoromethoxy Groups. University of Wisconsin-Madison Chemistry Department.[1][2][3] [Link][1]
Sources
- 1. 1-Bromo-2-fluoro-4-(trifluoromethoxy)benzene | C7H3BrF4O | CID 22065211 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Benzene, 4-bromo-1-chloro-2-(trifluoromethyl)- [webbook.nist.gov]
- 3. 1-Bromo-4-(trifluoromethoxy)benzene for synthesis 407-14-7 [sigmaaldrich.com]
- 4. CN104829414A - Synthesis method of 1-bromo-2-chloro-3-fluoro-4-iodobenzene - Google Patents [patents.google.com]
- 5. NMR Spectroscopy of Benzene Derivatives [moodle.tau.ac.il]
- 6. researchgate.net [researchgate.net]
- 7. spectrabase.com [spectrabase.com]
Safety Operating Guide
Personal protective equipment for handling 1-Bromo-4-chloro-2-(trifluoromethoxy)benzene
Executive Summary & Chemical Logic
1-Bromo-4-chloro-2-(trifluoromethoxy)benzene is a specialized halogenated aromatic ether used primarily as an intermediate in pharmaceutical and agrochemical synthesis.
The "Why" Behind the Hazard: As a Senior Scientist, I must look beyond the standard Safety Data Sheet (SDS). While this compound carries the standard GHS classifications for halogenated aromatics (H315, H319, H335), the presence of the trifluoromethoxy group (-OCF₃) significantly alters its safety profile compared to simple chlorobenzenes.
-
Lipophilicity: The -OCF₃ moiety is highly lipophilic (Hansch
value 1.04). This facilitates rapid transport across the lipid bilayer of the stratum corneum. Skin absorption is a primary, often underestimated, vector of exposure. -
Metabolic Stability: The C-F bonds are metabolically robust, but the ether linkage can be a site of enzymatic attack, potentially releasing fluorinated metabolites.
-
Volatility: Depending on the specific isomer's melting point (often low-melting solids or liquids), vapor pressure can be sufficient to cause respiratory irritation at ambient temperatures.
Risk Assessment & Hierarchy of Controls
Before selecting PPE, we must establish the operational context. The following logic flow dictates the safety requirements based on the state of the chemical.
Figure 1: Decision matrix for engineering controls based on physical state. The lipophilic nature of the -OCF₃ group makes the "Solution" pathway critical due to solvent-facilitated skin absorption.
Personal Protective Equipment (PPE) Matrix
This matrix is designed to be self-validating. If a specific glove material is unavailable, the Breakthrough Time data provided allows you to select a scientifically valid alternative.
Core PPE Requirements[1][2][3]
| Protection Zone | Equipment Standard | Technical Justification |
| Respiratory | Fume Hood (Face velocity: 0.5 m/s) | Primary barrier. The compound causes STOT SE 3 (Respiratory Irritation). |
| Ocular | Chemical Splash Goggles (ANSI Z87.1+) | Safety glasses are insufficient. The -OCF₃ group creates a surfactant-like effect, increasing the spreading coefficient of liquid splashes on the cornea. |
| Body | Lab Coat (Poly/Cotton) + Apron | Standard splash protection. If handling >100g, add a chemically resistant apron (Tyvek or equivalent). |
Glove Selection Protocol (Critical)
Warning: Do not rely on standard thin nitrile gloves if this compound is dissolved in Dichloromethane (DCM) or Tetrahydrofuran (THF). The solvent acts as a carrier, dragging the toxicant through the glove material.
| Solvent Context | Recommended Glove Material | Estimated Breakthrough Time |
| Pure Solid/Liquid | Double Nitrile (0.11 mm min. thickness) | > 480 mins (Solid)> 60 mins (Pure Liquid) |
| Dissolved in DCM | Silver Shield / Laminate (Inner) + Nitrile (Outer) | > 240 mins |
| Dissolved in THF | Silver Shield / Laminate (Inner) + Nitrile (Outer) | > 240 mins |
| Dissolved in MeOH | Double Nitrile | > 30 mins (Change immediately upon splash) |
Operational Protocols
Experiment: Weighing and Transfer
Objective: Transfer 5.0g of 1-Bromo-4-chloro-2-(trifluoromethoxy)benzene for a coupling reaction without cross-contamination.
-
Preparation:
-
Place a disposable balance draft shield inside the fume hood.
-
Pre-weigh the receiving flask with a stir bar.
-
-
Transfer:
-
Use a glass or stainless steel spatula . Avoid plastics (polystyrene) as halogenated ethers can leach plasticizers or cause swelling.
-
Scientist's Note: If the compound is a low-melting solid, it may stick to the spatula. Have a small vial of the reaction solvent ready to rinse the spatula into the reaction flask.
-
-
Decontamination:
-
Wipe the balance area with a paper towel dampened with acetone.
-
Dispose of the towel in the Solid Hazardous Waste bin immediately.
-
Emergency Response: Spills
Scenario: A 50mL solution (in DCM) is spilled in the hood.
Figure 2: Spill response workflow. Note the prohibition of paper towels for large spills; halogenated solvents can degrade cellulose or evaporate rapidly from the surface. Use inert absorbents.[1]
Disposal and Waste Management
Proper disposal is dictated by the halogen content. The high stability of the C-F and C-Cl bonds requires high-temperature incineration to prevent the formation of dioxins or incomplete combustion byproducts.
| Waste Stream | Criteria | Disposal Method |
| Halogenated Organic | Any solution containing the compound. | High-Temp Incineration (>1100°C) . Must be segregated from non-halogenated solvents to prevent corrosion of standard incinerators. |
| Solid Hazardous | Contaminated gloves, weigh boats, absorbents. | Incineration. Label clearly as "Contains Fluorinated Aromatics". |
| Aqueous Waste | Aqueous layers from extractions. | Check pH. If neutral, test for organic layers. If clear, dispose as aqueous waste. Note: This compound is immiscible with water; assume it is in the organic layer. |
Scientific Integrity Check: Do not mix with strong oxidizers (e.g., Nitric Acid) in the waste stream. Although the aromatic ring is deactivated by halogens, the ether linkage can still be susceptible to oxidative cleavage under extreme conditions, potentially generating exothermic pressure.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 22730202, 4-Bromo-1-chloro-2-(trifluoromethoxy)benzene. Retrieved from [Link][2]
- Note: Used as the primary structural and physical property analog for the specific isomer.
-
European Chemicals Agency (ECHA). C&L Inventory: 1-bromo-4-(trifluoromethoxy)benzene. Retrieved from [Link]
- Source for H315, H319, H335 hazard classific
-
United States Environmental Protection Agency (EPA). Management of Halogenated Organic Wastes. Retrieved from [Link]
- Source for high-temperature inciner
-
Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: Glove Selection Chart. Retrieved from [Link]
- Basis for nitrile vs.
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
